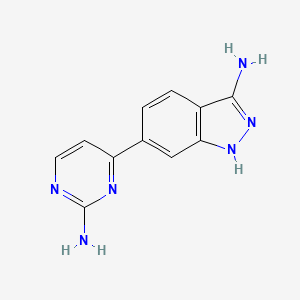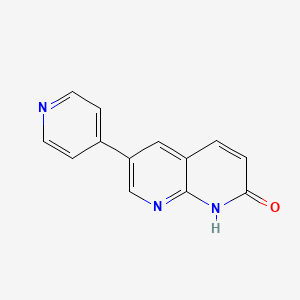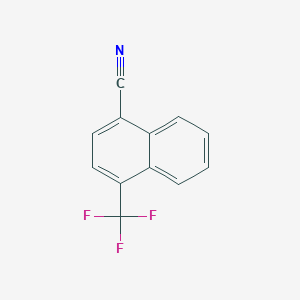
6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure combining an indazole ring with an aminopyrimidine moiety, making it a versatile scaffold for the development of biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 4-chloropyrimidine with hydrazine derivatives to form the indazole core, followed by further functionalization to introduce the aminopyrimidine group . The reaction conditions often require the use of solvents like ethanol or dichloromethane and catalysts such as sodium tetrahydroborate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to reduce nitro groups to amines.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or electrophilic reagents like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indazole derivatives .
科学的研究の応用
6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Serves as a probe to study enzyme activities and protein interactions.
Medicine: Investigated for its potential as an anticancer agent, kinase inhibitor, and antiviral compound.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of 6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This makes it a promising candidate for the development of targeted therapies in cancer and other diseases.
類似化合物との比較
Similar Compounds
2-Aminopyrimidin-4-Yl derivatives: These compounds share the aminopyrimidine moiety and exhibit similar biological activities.
Indazole derivatives: Compounds like 1H-indazole-3-amine also show potential as kinase inhibitors and anticancer agents
Uniqueness
What sets 6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine apart is its unique combination of the indazole and aminopyrimidine structures, which enhances its binding affinity and specificity for certain molecular targets. This dual functionality makes it a versatile scaffold for drug development and other applications .
特性
分子式 |
C11H10N6 |
|---|---|
分子量 |
226.24 g/mol |
IUPAC名 |
6-(2-aminopyrimidin-4-yl)-1H-indazol-3-amine |
InChI |
InChI=1S/C11H10N6/c12-10-7-2-1-6(5-9(7)16-17-10)8-3-4-14-11(13)15-8/h1-5H,(H3,12,16,17)(H2,13,14,15) |
InChIキー |
QVWIVWPIJUYRRF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C3=NC(=NC=C3)N)NN=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}propanoic acid](/img/structure/B11880808.png)








